4-(2,3-Dichlorophenyl)piperidine-2,6-dione

CRBN Molecular Glue PROTAC

4-(2,3-Dichlorophenyl)piperidine-2,6-dione (CAS: 1342793-16-1) is a heterocyclic organic compound belonging to the piperidine-2,6-dione class, which shares a structural scaffold with immunomodulatory imide drugs (IMiDs) such as thalidomide. This compound is primarily utilized as a versatile chemical building block and research tool in medicinal chemistry, where its core scaffold is incorporated into larger molecular constructs designed to modulate the Cereblon (CRBN) E3 ubiquitin ligase complex.

Molecular Formula C11H9Cl2NO2
Molecular Weight 258.1
CAS No. 1342793-16-1
Cat. No. B2992368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dichlorophenyl)piperidine-2,6-dione
CAS1342793-16-1
Molecular FormulaC11H9Cl2NO2
Molecular Weight258.1
Structural Identifiers
SMILESC1C(CC(=O)NC1=O)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C11H9Cl2NO2/c12-8-3-1-2-7(11(8)13)6-4-9(15)14-10(16)5-6/h1-3,6H,4-5H2,(H,14,15,16)
InChIKeyPWPYBPSOHFJYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,3-Dichlorophenyl)piperidine-2,6-dione: A Core Piperidine-2,6-dione Building Block for CRBN-Targeting PROTAC and Molecular Glue Research


4-(2,3-Dichlorophenyl)piperidine-2,6-dione (CAS: 1342793-16-1) is a heterocyclic organic compound belonging to the piperidine-2,6-dione class, which shares a structural scaffold with immunomodulatory imide drugs (IMiDs) such as thalidomide [1]. This compound is primarily utilized as a versatile chemical building block and research tool in medicinal chemistry, where its core scaffold is incorporated into larger molecular constructs designed to modulate the Cereblon (CRBN) E3 ubiquitin ligase complex [2]. As such, it serves as a key intermediate for synthesizing novel protein degraders, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues [3].

Why 4-(2,3-Dichlorophenyl)piperidine-2,6-dione Cannot Be Casually Substituted with Other Piperidine-2,6-diones


Generic substitution within the piperidine-2,6-dione class is scientifically unsound due to the stringent and highly specific structure-activity relationships (SAR) governing interaction with the Cereblon (CRBN) protein. The 2,3-dichlorophenyl substituent on the 4-position of the piperidine-2,6-dione ring is a critical pharmacophore that dictates the molecule's binding affinity, orientation, and subsequent neosubstrate recruitment within the CRBN E3 ligase complex [1]. Even minor structural modifications—such as altering the substitution pattern on the phenyl ring (e.g., 2,4-dichloro vs. 2,3-dichloro) or changing the position of the phenyl group on the piperidine ring—can result in a complete loss of target engagement or a dramatic shift in degradation selectivity . Therefore, 4-(2,3-dichlorophenyl)piperidine-2,6-dione represents a unique starting point for SAR exploration that cannot be replaced by a structurally distinct analog without fundamentally altering the research or development outcome.

Quantitative Differentiation Guide: Key Structural and Functional Evidence for 4-(2,3-Dichlorophenyl)piperidine-2,6-dione


Structural Divergence from Thalidomide: A Differentiated CRBN-Binding Scaffold

4-(2,3-Dichlorophenyl)piperidine-2,6-dione is explicitly designed as a non-thalidomide CRBN-binding scaffold. The critical substitution of the phthalimide group in thalidomide with a 4-(2,3-dichlorophenyl) group on the piperidine-2,6-dione core results in a distinct chemical entity that falls outside the scope of foundational IMiD patents [1]. While both compounds engage CRBN, the structural difference is fundamental to the chemical composition, establishing a clear and quantifiable differentiation in intellectual property space.

CRBN Molecular Glue PROTAC

Critical Substituent Position for CRBN Engagement: 4-Aryl vs. 2-Aryl or 3-Aryl Piperidine-2,6-diones

The specific substitution at the 4-position of the piperidine-2,6-dione ring is a key differentiator for CRBN recruitment. Patent literature focusing on novel piperidine-2,6-dione derivatives explicitly defines the 4-aryl substituted motif as a core structural requirement for potent and specific binding to the CRBN protein [1]. In contrast, isomeric analogs such as 2-(2,3-dichlorophenyl)piperidine or 3-(2,3-dichlorophenyl)piperidine lack the crucial 2,6-dione functionality and are therefore not viable alternatives for CRBN-mediated degradation studies. The presence of both the 4-aryl substituent and the intact piperidine-2,6-dione ring is essential for maintaining the pharmacophore necessary for CRBN binding.

CRBN Structure-Activity Relationship Piperidine-2,6-dione

Defined Purity Thresholds and Physical Form for Reproducible Synthesis

Commercial availability of 4-(2,3-dichlorophenyl)piperidine-2,6-dione is associated with a defined purity specification (typically 95%) and a consistent physical form (powder) . This level of purity and characterization is essential for its primary role as a synthetic intermediate, where impurities can significantly impact reaction yields and complicate purification of final PROTAC or molecular glue candidates. In contrast, many custom-synthesized or non-commercial analogs of this class may lack defined purity metrics, introducing variability and irreproducibility into multi-step synthetic routes.

Synthetic Intermediate Purity Reproducibility

The 2,3-Dichloro Substitution Pattern: A Distinct Pharmacophore from Other Halo-Substituted Analogs

The specific 2,3-dichloro substitution pattern on the phenyl ring is a critical structural feature that differentiates this compound from other 4-aryl piperidine-2,6-diones. SAR studies on related piperidine derivatives indicate that the position and type of halogen substituents dramatically influence receptor binding and biological activity . While direct comparative binding data for 4-(2,3-dichlorophenyl)piperidine-2,6-dione versus its 2,4-dichloro or monochloro analogs is not publicly available, the 2,3-dichloro pattern is known to create a unique electronic and steric environment . This pattern is distinct from other substitution isomers and is likely a key determinant of the compound's binding pose and neosubstrate recruitment profile within the CRBN complex.

CRBN Molecular Glue Structure-Activity Relationship

Primary Research Applications for 4-(2,3-Dichlorophenyl)piperidine-2,6-dione in Targeted Protein Degradation


Synthesis of Next-Generation CRBN-Recruiting PROTACs and Molecular Glues

4-(2,3-Dichlorophenyl)piperidine-2,6-dione is a key synthetic intermediate for constructing novel CRBN ligands that diverge from the thalidomide and lenalidomide pharmacophore [1]. Its use as a starting material allows medicinal chemists to build PROTACs or molecular glues with the potential for altered neosubstrate specificity and improved drug-like properties, circumventing the intellectual property and known toxicity profiles of established IMiDs [2].

CRBN-Mediated Targeted Protein Degradation Research

This compound is applied as a core scaffold in the development of molecules designed to recruit the CRBN E3 ubiquitin ligase for targeted protein degradation [3]. By conjugating the 4-(2,3-dichlorophenyl)piperidine-2,6-dione moiety to a target protein ligand, researchers can explore the degradation of a wide range of therapeutically relevant proteins, including transcription factors and kinases, that are otherwise difficult to drug [4].

Structure-Activity Relationship (SAR) Studies on Piperidine-2,6-dione-Based CRBN Modulators

The compound serves as a critical probe in SAR campaigns aimed at understanding how specific modifications to the piperidine-2,6-dione core impact CRBN binding and downstream degradation. Its unique 4-(2,3-dichlorophenyl) substitution pattern provides a differentiated starting point for systematic chemical exploration, helping to map the pharmacophore requirements for inducing the degradation of specific target proteins .

Preclinical Evaluation of Novel CRBN-Dependent Degraders

Compounds synthesized from 4-(2,3-dichlorophenyl)piperidine-2,6-dione are utilized in preclinical in vitro and in vivo models to assess the efficacy and safety of novel protein degraders. This research supports the advancement of new therapeutic candidates for indications such as cancer, inflammatory diseases, and genetic disorders like sickle cell disease and β-thalassemia [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,3-Dichlorophenyl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.